2-Naphthalenesulfonamide, 6,7-dihydroxy-
Description
Historical Trajectory of Naphthalenesulfonamide Chemistry
The story of sulfonamide chemistry is a cornerstone of modern medicine. It began in the 1930s in the laboratories of Bayer AG, where scientists were investigating coal-tar dyes for potential therapeutic properties. wikipedia.org This research led to the discovery of Prontosil, a sulfonamide-containing dye that demonstrated remarkable antibacterial effects in live animals, a breakthrough that earned Gerhard Domagk the Nobel Prize in 1939. openaccesspub.orgnih.gov Subsequent research at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to release the active antibacterial agent, sulfanilamide. wikipedia.org This discovery unleashed the era of sulfa drugs, the first broadly effective systemic antibacterials, which saved countless lives before the widespread availability of penicillin. wikipedia.orgebsco.com
The mechanism of action for antibacterial sulfonamides involves competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid. Since humans obtain folic acid from their diet, this pathway is an effective and selective target for antimicrobial therapy. wikipedia.org
Over the decades, the core sulfonamide group (—SO₂NH₂) has been incorporated into a vast array of molecular frameworks, extending its utility far beyond antibacterial applications. When attached to a naphthalene (B1677914) ring system, it forms the naphthalenesulfonamide scaffold. This scaffold is found in a variety of compounds investigated for diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The versatility of the sulfonamide group, combined with the chemical properties of the naphthalene ring, has made naphthalenesulfonamide derivatives a continuing subject of interest in medicinal chemistry for the development of novel therapeutic agents. nih.govekb.eg
Table 1: Key Milestones in Sulfonamide Chemistry
| Year | Milestone | Significance |
| 1932 | Experiments with Prontosil begin at Bayer AG. wikipedia.org | Marked the start of research into sulfonamide dyes for medicinal use. |
| 1935 | Gerhard Domagk publishes findings on Prontosil. wikipedia.orgnih.gov | Officially introduced the first effective systemic antibacterial drug. |
| 1936 | Discovery that Prontosil is a prodrug for sulfanilamide. openaccesspub.org | Elucidated the active compound and mechanism of action in the body. |
| WWII | Widespread use of sulfa drugs like sulfathiazole. wikipedia.orgopenaccesspub.org | Saved tens of thousands of lives from wound infections and bacterial diseases. |
| Post-WWII | Development of newer sulfonamide-based drug classes. wikipedia.org | Expansion into diuretics (thiazides) and antidiabetic agents (sulfonylureas). |
Significance of Dihydroxynaphthalene Scaffolds in Medicinal Chemistry and Related Bioactive Molecules
The naphthalene ring system, composed of two fused benzene (B151609) rings, is a prevalent scaffold in a multitude of marketed therapeutic agents, including Naproxen, Propranolol, and Bedaquiline. ekb.egresearchgate.net The addition of hydroxyl groups to this scaffold creates dihydroxynaphthalenes (DHNs), a class of compounds with significant utility as intermediates and bioactive molecules in their own right.
Different isomers of dihydroxynaphthalene serve as crucial precursors in various industrial and scientific applications. For instance, 1,5-Dihydroxynaphthalene is prepared from naphthalene-1,5-disulfonic acid and is a key component in the synthesis of certain dyes and is a popular reagent in supramolecular chemistry. wikipedia.org Similarly, 2,7-Dihydroxynaphthalene is produced from naphthalene-2,7-disulfonic acid and is used to create dyes, analytical reagents, and monomers for polymers like resins. nih.govmdpi.com
In the realm of natural products and materials science, DHN scaffolds are fundamental building blocks. Fungi, for example, synthesize a class of black pigments called allomelanins from 1,8-dihydroxynaphthalene. acs.org These biopolymers possess remarkable properties, protecting the organisms from fungicidal agents and high-energy radiation. acs.org Researchers have been inspired by these natural materials to create synthetic allomelanin mimics from various DHN isomers (1,6-, 1,8-, 2,6-, and 2,7-DHN), exploring their unique redox, optical, and electronic properties for technological applications. acs.org The bicyclic naphthalene skeleton is a component of numerous clinical drugs, and its dihydroxy derivatives are important intermediates for applications in both dye and polymer synthesis. researchgate.net
The specific 6,7-dihydroxy substitution pattern on a naphthalene ring, as seen in the subject compound, forms a catechol moiety fused to the second ring. Catechol (1,2-dihydroxybenzene) and its derivatives are pivotal pharmacophores in medicinal chemistry, recognized for a wide range of biological activities. ctppc.orgresearchgate.net
Table 2: Applications of Dihydroxynaphthalene Isomers
| Isomer | CAS Number | Key Applications |
| 1,5-Dihydroxynaphthalene | 83-56-7 | Precursor for diazo dyes, reagent in supramolecular chemistry. wikipedia.org |
| 1,8-Dihydroxynaphthalene | 569-42-6 | Biosynthetic precursor to fungal allomelanins. acs.org |
| 2,6-Dihydroxynaphthalene | 581-43-1 | Used in studies of resonance-assisted hydrogen bonding. nih.gov |
| 2,7-Dihydroxynaphthalene | 582-17-2 | Used in synthesis of dyes, pharmaceutical intermediates, and analytical reagents. nih.gov |
Academic Research Landscape of 2-Naphthalenesulfonamide, 6,7-Dihydroxy- Investigations
While specific published studies focusing exclusively on 2-Naphthalenesulfonamide, 6,7-dihydroxy- are scarce, its chemical structure allows for a well-grounded projection of its potential research value. The molecule combines the naphthalenesulfonamide core with a catechol functional group, both of which are subjects of intense academic and industrial research.
The naphthalenesulfonamide portion contributes a scaffold known for a broad spectrum of pharmacological activities. nih.gov Derivatives have been investigated as inhibitors of tubulin polymerization for anticancer applications, demonstrating that modifications to the naphthalene ring and sulfonamide group can yield highly potent compounds. nih.gov
The 6,7-dihydroxy- substitution pattern presents a catechol moiety, a highly versatile pharmacophore found in numerous natural products and FDA-approved drugs like Levodopa and Carbidopa. researchgate.netresearchgate.net The key chemical properties of the catechol group that make it significant in drug design include:
Antioxidant Activity: Catechols can effectively scavenge reactive oxygen species (ROS) due to the stability of the semiquinone radical formed upon hydrogen donation. ctppc.orgnih.gov
Metal Chelation: The adjacent hydroxyl groups can bind to metal ions, a property utilized in designing agents to counteract heavy metal toxicity or to modulate the activity of metalloenzymes. ctppc.org
Reversible Oxidation: The ability to be oxidized to a quinone and subsequently reduced back to a catechol allows it to participate in biological redox cycling.
Given these characteristics, the academic research landscape for 2-Naphthalenesulfonamide, 6,7-dihydroxy- can be logically inferred. Investigations would likely explore its potential as an antioxidant, a metal-chelating agent, or a modulator of enzyme systems where either the sulfonamide group or the catechol moiety can interact with biological targets. The combination of these two functional groups on a rigid naphthalene scaffold presents a unique opportunity for designing molecules with novel or hybrid biological activities, making it a promising candidate for future exploration in medicinal chemistry and drug discovery.
Properties
CAS No. |
54023-75-5 |
|---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
6,7-dihydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO4S/c11-16(14,15)8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-5,12-13H,(H2,11,14,15) |
InChI Key |
HBEICTUAWWEORS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Naphthalenesulfonamide, 6,7 Dihydroxy
Synthetic Routes to the 2-Naphthalenesulfonamide, 6,7-Dihydroxy- Core Structure
A direct, one-pot synthesis of 2-Naphthalenesulfonamide, 6,7-dihydroxy- is not extensively documented in the literature. However, a plausible and efficient synthetic route can be devised through a multi-step process, commencing with the sulfonation of a suitable naphthalene (B1677914) precursor, followed by the introduction of the dihydroxy functionality and subsequent amidation of the sulfonic acid.
A common precursor for this synthesis is 2,7-dihydroxynaphthalene, which can be synthesized via alkali fusion of 2,7-naphthalenedisulfonic acid. This process typically involves heating the sodium salt of the disulfonic acid with sodium hydroxide (B78521) at high temperatures (260-320 °C) in a high-pressure kettle. nih.govgoogle.com
Once 6,7-dihydroxynaphthalene-2-sulfonic acid is obtained, the subsequent key step is the conversion of the sulfonic acid group into a sulfonamide. A standard and widely used method for this transformation is the reaction of the sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the corresponding sulfonyl chloride. This intermediate is typically not isolated and is reacted in situ with ammonia (B1221849) or an appropriate amine to yield the desired sulfonamide. mdpi.comresearchgate.net This method is favored for its efficiency and the ready availability of the reagents. researchgate.net
An alternative "green" approach involves the direct reaction of the sulfonic acid with an amine in an aqueous medium, often in the presence of a base like sodium carbonate to scavenge the generated acid. mdpi.comresearchgate.net This method circumvents the use of harsh chlorinating agents and organic solvents, aligning with the principles of sustainable chemistry. mdpi.com
A summary of a proposed synthetic pathway is presented in the table below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Sulfonation | Naphthalene, Sulfuric Acid, 160-166 °C | 2-Naphthalenesulfonic acid |
| 2 | Dihydroxylation | Alkali fusion (e.g., NaOH, KOH), High Temperature (e.g., 345 °C) | 6,7-Dihydroxynaphthalene-2-sulfonic acid |
| 3 | Chlorination | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 6,7-Dihydroxynaphthalene-2-sulfonyl chloride |
| 4 | Amination | Ammonia (NH₃) or Ammonium hydroxide (NH₄OH) | 2-Naphthalenesulfonamide, 6,7-dihydroxy- |
Preparation of Structurally Related Naphthalenesulfonamide Analogues
The structural diversity of naphthalenesulfonamide analogues allows for the fine-tuning of their chemical and biological properties. This can be achieved through functionalization of the sulfonamide moiety, modification of the naphthalene ring, and the synthesis of hybrid structures.
Functionalization Strategies for the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) offers a versatile handle for chemical modification. N-alkylation or N-arylation of the sulfonamide can be readily achieved by reacting the primary sulfonamide with alkyl or aryl halides in the presence of a base. This allows for the introduction of a wide range of substituents, which can influence the compound's polarity, steric bulk, and hydrogen bonding capabilities.
Furthermore, the sulfonamide nitrogen can be incorporated into heterocyclic rings. For instance, reaction with bifunctional reagents can lead to the formation of cyclic sulfonamides, also known as sultams. These modifications can significantly alter the conformational rigidity and biological activity of the parent molecule.
Modifications and Substitutions of the Naphthalene Ring System
The naphthalene ring of 2-Naphthalenesulfonamide, 6,7-dihydroxy- can be further functionalized to generate a library of analogues. The hydroxyl groups at the 6- and 7-positions are particularly amenable to modification. Etherification or esterification of these phenolic hydroxyls can be accomplished using standard synthetic protocols. For example, reaction with alkyl halides in the presence of a base will yield the corresponding ethers, while reaction with acyl chlorides or anhydrides will produce esters.
Electrophilic aromatic substitution reactions can also be employed to introduce additional substituents onto the naphthalene ring, although the directing effects of the existing sulfamoyl and hydroxyl groups must be considered. Halogenation, nitration, and Friedel-Crafts reactions can provide access to a variety of substituted derivatives. The regioselectivity of these reactions can often be controlled by careful selection of reaction conditions.
Synthesis of Dihydroxynaphthalene-Containing Hybrid Structures
The dihydroxynaphthalene core can serve as a scaffold for the construction of more complex hybrid molecules. For example, the hydroxyl groups can be used as anchor points for the attachment of other pharmacophores or functional moieties. One approach involves the use of linker molecules to connect the dihydroxynaphthalene unit to another active molecule, creating a bifunctional compound.
Moreover, the dihydroxynaphthalene moiety can participate in the formation of macrocyclic structures or polymers. Its diol functionality makes it a suitable monomer for polycondensation reactions, leading to the formation of polyesters, polyethers, and polycarbonates with potentially unique properties. nbinno.com
Advanced Purification and Isolation Techniques for Naphthalenesulfonamide Derivatives
The purification and isolation of naphthalenesulfonamide derivatives are critical steps to ensure the purity and quality of the final compounds. A variety of modern techniques are available for this purpose.
Crystallization remains a fundamental and highly effective method for the purification of solid compounds. The choice of solvent is crucial and is often determined empirically. For sulfonamides, recrystallization from solvents like ethanol (B145695) or propanol-water mixtures has proven effective. google.com Cooling the solution slowly can promote the formation of well-defined crystals of high purity. google.com
Chromatographic techniques are indispensable for the separation of complex mixtures and the purification of compounds that are difficult to crystallize.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative-scale purification. Reverse-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid), is a common method for separating naphthalenesulfonic acid derivatives. ciac.jl.cn
Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is widely used for the purification of organic compounds. The choice of eluent system is critical for achieving good separation.
Thin-Layer Chromatography (TLC) is a valuable analytical technique for monitoring reaction progress and identifying suitable solvent systems for column chromatography. oup.com
Spectroscopic and spectrometric methods are essential for the characterization and confirmation of the structure and purity of the isolated compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
A comparison of common purification techniques is provided in the table below:
| Technique | Principle | Advantages | Disadvantages |
| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield highly pure material, scalable. | Not suitable for all compounds, can be time-consuming. |
| HPLC | Differential partitioning of components between a stationary phase and a liquid mobile phase under high pressure. | High resolution, automated, applicable to a wide range of compounds. | Can be expensive, limited sample capacity in analytical scale. |
| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase as a mobile phase passes through it. | Versatile, can handle larger quantities than HPLC. | Can be labor-intensive, may use large volumes of solvent. |
| TLC | Separation on a thin layer of adsorbent material, primarily for qualitative analysis. | Fast, simple, requires small amounts of sample. | Primarily for analysis, not purification of large quantities. |
Advanced Analytical Characterization of 2 Naphthalenesulfonamide, 6,7 Dihydroxy
Chromatographic Techniques for Purity and Identity Confirmation
Chromatography is a cornerstone for separating and quantifying 2-Naphthalenesulfonamide, 6,7-dihydroxy- from potential impurities and confirming its identity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for this purpose, especially when coupled with mass spectrometry.
A robust reverse-phase HPLC (RP-HPLC) method is crucial for the routine analysis of 2-Naphthalenesulfonamide, 6,7-dihydroxy-. The development of such a method involves the careful selection and optimization of the stationary phase, mobile phase composition, and detection parameters to achieve optimal separation and sensitivity.
A typical starting point for method development is the use of a C18 stationary phase, which provides good retention for moderately polar compounds like the dihydroxy-substituted naphthalenesulfonamide. The mobile phase generally consists of a mixture of an aqueous component, often with a pH-modifying additive like formic or acetic acid to ensure the consistent ionization state of the analyte, and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good peak shape.
Optimization of the method would involve adjusting the gradient slope, flow rate, and column temperature to achieve a balance between resolution, analysis time, and peak symmetry. UV detection is commonly used, with the wavelength set to a maximum absorbance of the naphthalene (B1677914) chromophore, typically around 270 nm.
Table 1: Illustrative HPLC Method Parameters for the Analysis of 2-Naphthalenesulfonamide, 6,7-dihydroxy-
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 minutes |
Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
For the analysis of 2-Naphthalenesulfonamide, 6,7-dihydroxy-, a UPLC method would provide a more detailed purity profile, capable of separating closely related impurities that might co-elute in an HPLC separation. The principles of method development are similar to HPLC, but with shorter run times, often under 5 minutes. The increased peak concentration in UPLC also leads to enhanced sensitivity, which is particularly advantageous when analyzing trace-level impurities.
Table 2: Representative UPLC Method Parameters for the Analysis of 2-Naphthalenesulfonamide, 6,7-dihydroxy-
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 270 nm |
| Injection Volume | 2 µL |
| Expected Retention Time | ~1.8 minutes |
Coupling liquid chromatography with mass spectrometry (LC-MS) provides an unparalleled level of specificity and is a definitive tool for the identity confirmation of 2-Naphthalenesulfonamide, 6,7-dihydroxy-. Mass spectrometry provides information about the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers insights into its structure.
In a typical LC-MS analysis, the eluent from the HPLC or UPLC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For 2-Naphthalenesulfonamide, 6,7-dihydroxy- (molecular weight 239.25), one would expect to observe an ion at m/z 240.03 in positive mode or m/z 238.02 in negative mode.
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern can be used to confirm the structure of the molecule. For instance, the fragmentation of the sulfonamide moiety is a common pathway.
Table 3: Predicted Mass Spectrometric Data for 2-Naphthalenesulfonamide, 6,7-dihydroxy-
| Ionization Mode | Adduct | Predicted m/z |
|---|---|---|
| Positive ESI | [M+H]⁺ | 240.0325 |
| Positive ESI | [M+Na]⁺ | 262.0144 |
Spectroscopic Methods for Structural Elucidation and Conformation
Spectroscopic techniques are indispensable for the detailed structural elucidation of 2-Naphthalenesulfonamide, 6,7-dihydroxy-, providing information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
For 2-Naphthalenesulfonamide, 6,7-dihydroxy-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring system, as well as signals for the protons of the hydroxyl and sulfonamide groups. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the 2,6,7-substitution pattern. The protons of the hydroxyl and sulfonamide groups may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
The ¹³C NMR spectrum would show signals for all ten carbon atoms in the naphthalene ring system. The carbons bearing the hydroxyl groups would be expected to resonate at higher chemical shifts (downfield) compared to the other aromatic carbons.
Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2-Naphthalenesulfonamide, 6,7-dihydroxy- in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | Multiplets |
| -OH | 9.0 - 10.0 | Broad Singlet |
Table 5: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 2-Naphthalenesulfonamide, 6,7-dihydroxy- in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-OH | 145 - 155 |
| Aromatic C-SO₂ | 135 - 145 |
| Aromatic C-C | 120 - 130 |
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
The IR spectrum of 2-Naphthalenesulfonamide, 6,7-dihydroxy- would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and the C=C stretching of the aromatic naphthalene ring. The presence of these characteristic bands provides strong evidence for the compound's structure.
Table 6: Characteristic Infrared Absorption Bands for 2-Naphthalenesulfonamide, 6,7-dihydroxy-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Sulfonamide (-NH₂) | N-H Stretch | 3200 - 3400 |
| Aromatic Ring | C=C Stretch | 1500 - 1600 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 |
Quantitative Analytical Methods for Research Applications
The accurate quantification of 2-Naphthalenesulfonamide, 6,7-dihydroxy- in various matrices is essential for its application in research and development. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established analytical techniques for structurally related compounds, such as other naphthalenesulfonates and sulfonamides, provide a strong basis for developing robust quantitative assays. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and suitable methods for the determination of this class of compounds.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of sulfonamides and naphthalene derivatives. The separation is typically achieved on reverse-phase columns, such as C18, utilizing a mobile phase consisting of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol.
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Linearity Range | 1.0–5.0 × 10-5 M | Sulfacetamide Sodium | nih.gov |
| Accuracy (Recovery %) | 100.03 ± 0.589% | Sulfacetamide Sodium | nih.gov |
| Precision (RSD %) | 0.587% | Sulfacetamide Sodium | nih.gov |
| Limit of Detection (LOD) | 1.67 × 10-6 M | Sulfacetamide Sodium | nih.gov |
| Limit of Quantification (LOQ) | 5.07 × 10-6 M | Sulfacetamide Sodium | nih.gov |
Another powerful detection method for compounds containing a naphthalene moiety is fluorescence detection. Naphthalene and its derivatives are known to be fluorescent, which can provide higher sensitivity and selectivity compared to UV detection. The method would involve exciting the molecule at a specific wavelength and measuring the emission at a longer wavelength. This technique is particularly advantageous when analyzing samples with complex matrices, as fewer compounds naturally fluoresce, leading to lower background interference. The table below shows typical performance characteristics for the HPLC-fluorescence detection of naphthalene and naphthols. nih.gov
| Parameter | Value | Compound(s) | Reference |
|---|---|---|---|
| Linearity Range | 2.9–1170 nmol kg-1 | Naphthalene, 1-Naphthol (B170400), 2-Naphthol (B1666908) | nih.gov |
| Correlation Coefficient (R2) | 0.9992 - 0.9998 | Naphthalene, 1-Naphthol, 2-Naphthol | nih.gov |
For the most demanding research applications requiring high sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. LC-MS/MS offers exceptional specificity by monitoring unique precursor-to-product ion transitions for the target analyte, which significantly reduces matrix effects and allows for quantification at very low concentrations. nih.gov The development of an LC-MS/MS method for 2-Naphthalenesulfonamide, 6,7-dihydroxy- would involve optimizing the ionization source parameters and identifying the most abundant and stable fragment ions. The following table illustrates the typical performance of an LC-MS/MS method for the analysis of various sulfonamides in a complex matrix.
| Parameter | Value | Compound(s) | Reference |
|---|---|---|---|
| Linearity Range | 1.0 to 500.0 ng g-1 | Various Sulfonamides | nih.gov |
| Correlation Coefficient (R2) | 0.9890–0.9959 | Various Sulfonamides | nih.gov |
| Accuracy (RE %) | -31% to 30% | Various Sulfonamides | nih.gov |
| Precision (CV %) | < 15% | Various Sulfonamides | nih.gov |
| Limit of Detection (LOD) | 0.33 ng g-1 | Various Sulfonamides | nih.gov |
| Limit of Quantification (LOQ) | 1.0 ng g-1 | Various Sulfonamides | nih.gov |
Biological Activity and Mechanistic Elucidation of 2 Naphthalenesulfonamide, 6,7 Dihydroxy and Analogues
Enzyme Inhibition Profiles
The naphthalenesulfonamide scaffold is a recognized pharmacophore that has been investigated for its potential to inhibit several classes of enzymes. The specific substitution pattern, including the dihydroxy groups at the 6 and 7 positions, influences the potency and selectivity of these interactions.
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their inhibition is a therapeutic strategy for conditions like diabetes, obesity, and cancer. nih.govnih.govpatsnap.com PTP1B, in particular, is a negative regulator of insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net Vascular Endothelial PTP (VE-PTP) is an endothelial-specific receptor-type phosphatase that plays a critical role in maintaining vascular barrier integrity by dephosphorylating the Tie-2 receptor. nih.govembopress.org
While direct inhibitory data for 2-naphthalenesulfonamide, 6,7-dihydroxy- on PTP1B or VE-PTP is not extensively documented in publicly available research, the general class of sulfonamides and related aromatic compounds has been explored for PTP inhibition. For instance, the small molecule inhibitor AKB-9778, a potent VE-PTP inhibitor, utilizes a phenylsulfamic acid moiety as a phosphotyrosine mimetic to engage the enzyme's active site. cloudfront.net Although structurally different, this highlights the potential for sulfur-containing acidic groups to interact with PTPs. Kinetic analyses of other natural product inhibitors have shown both competitive and mixed-type inhibition of PTP1B. nih.govnih.gov Further research is required to determine if the 2-naphthalenesulfonamide, 6,7-dihydroxy- scaffold can effectively and selectively inhibit PTP1B or VE-PTP.
Cyclooxygenase (COX) enzymes are key to the synthesis of prostanoids, with COX-1 being constitutively expressed for homeostatic functions and COX-2 being inducible during inflammation. nih.gov Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The sulfonamide moiety (-SO₂NH₂) is a hallmark structural feature of a class of selective COX-2 inhibitors known as coxibs (e.g., celecoxib, valdecoxib). wikipedia.orgfrontiersin.org This bulky sulfonamide group is crucial for selectivity, as it can bind to a polar side pocket present in the active site of the COX-2 enzyme, but not in the narrower COX-1 channel. wikipedia.orgnih.gov Numerous studies have designed and synthesized novel sulfonamide-containing compounds, such as dihydropyrazole derivatives, that exhibit potent and selective COX-2 inhibition. mdpi.com Given that 2-naphthalenesulfonamide, 6,7-dihydroxy- contains the key sulfonamide pharmacophore, it can be classified as a potential COX-2 inhibitor, though specific experimental validation and determination of its inhibitory potency and selectivity are needed.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a prime target for anticancer agents. nih.govmdpi.com Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis. mdpi.commdpi.com
The sulfonamide group has also been incorporated into compounds designed as tubulin polymerization inhibitors. Some studies have identified dual inhibitors that target both other proteins and tubulin. nih.gov For example, certain sulfonamide derivatives have been found to inhibit tubulin polymerization, with molecular docking studies suggesting they bind to the colchicine (B1669291) site on β-tubulin. mdpi.com The development of novel tubulin inhibitors is an active area of research, with a focus on overcoming drug resistance. nih.govmdpi.com While direct evidence for 2-naphthalenesulfonamide, 6,7-dihydroxy- is lacking, its sulfonamide structure suggests a potential, yet unconfirmed, role in modulating tubulin dynamics.
Receptor Interactions and Functional Modulations
Beyond enzyme inhibition, naphthalenesulfonamide and dihydroxynaphthalene scaffolds interact with critical receptor systems, modulating their function and downstream signaling pathways.
Calmodulin (CaM) is a ubiquitous, calcium-binding protein that acts as a key transducer of intracellular calcium signals, regulating a vast number of enzymes and proteins. Naphthalenesulfonamide derivatives are a well-established class of CaM antagonists. nih.govnih.gov
The interaction is critically dependent on the structure of the naphthalenesulfonamide, particularly the nature of the alkyl chain attached to the sulfonamide nitrogen. For instance, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) is a potent CaM antagonist. Structure-activity relationship studies have shown that the potency of CaM antagonism is influenced by the length of this alkyl chain. nih.gov These compounds can also directly inhibit CaM-dependent enzymes, such as myosin light chain kinase (MLC-kinase), often competitively with respect to ATP. nih.gov The inhibitory actions of these compounds can therefore stem from both direct enzyme interaction and sequestration of the CaM activator.
Table 1: Calmodulin Antagonism by Naphthalenesulfonamide Analogues Data extracted from referenced literature; specific values for 2-Naphthalenesulfonamide, 6,7-dihydroxy- were not available.
| Compound | Target | Inhibition Type | Kᵢ Value (µM) |
|---|---|---|---|
| A-3 (N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide) | Myosin Light Chain Kinase (MLC-kinase) | Competitive with ATP | 7.4 nih.gov |
Dopamine (B1211576) receptors, classified into D1-like and D2-like families, are pivotal in regulating motor control, cognition, and emotion. The dihydroxynaphthalene scaffold is a key structural element in several potent dopamine receptor ligands. nih.gov
Specifically, the 6,7-dihydroxy substitution pattern on a tetrahydronaphthalene ring is found in the potent dopamine receptor agonist 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN). nih.gov This compound, a structural analogue of the dihydroxynaphthalene portion of 2-naphthalenesulfonamide, 6,7-dihydroxy-, shows high affinity for dopamine receptors. The catechol-like dihydroxy moiety is crucial for this interaction. Research has focused on developing agonists with selectivity for specific dopamine receptor subtypes, such as D2 and D3, for potential therapeutic use in conditions like Parkinson's disease. patsnap.comresearchgate.netnih.gov The design of such ligands often involves hybridizing pharmacophores to achieve desired selectivity and functional activity (agonist, partial agonist, or antagonist). nih.govunicam.it
Table 2: Dopamine Receptor Binding Affinities of a Related Dihydroxynaphthalene Analogue Data extracted from referenced literature for a structurally related scaffold.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| 6,7-diOH-Aminotetralin (ADTN) | Dopamine D1 | Data varies by study researchgate.net |
| Dopamine D2 | Data varies by study researchgate.net |
Cellular Mechanisms of Action
The biological effects of naphthalenesulfonamide and its analogues are underpinned by their interactions with various cellular components and pathways. These interactions can lead to the modulation of signal transduction, alterations in gene expression, and significant impacts on fundamental cellular processes.
Naphthalene (B1677914) derivatives have been shown to exert their effects by modulating key intracellular signal transduction pathways, including the NF-κB and MAPK cascades. These pathways are crucial in regulating cellular responses to a variety of stimuli, including stress, cytokines, and growth factors.
NF-κB Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Studies on 2-phenylnaphthalene (B165426) derivatives, such as 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6) and 2-(4′-aminophenyl)-6,7-dimethoxynaphthalene (PNAP-8), have demonstrated their ability to inhibit NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. plos.orgnih.gov This inhibition is achieved by preventing the degradation of IκB and the subsequent nuclear translocation of the NF-κB p65 subunit. plos.orgnih.gov By downregulating NF-κB activation, these compounds can suppress the expression of pro-inflammatory genes like iNOS, COX-II, TNF-α, and IL-6. plos.org
MAPK Cascades:
The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, p38, and JNK, are critical signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of these pathways is often associated with inflammatory responses.
Research has shown that PNAP-6 and PNAP-8 can attenuate the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages. plos.orgnih.gov The inhibition of MAPK phosphorylation is a key mechanism through which these compounds exert their anti-inflammatory effects, as these kinases are involved in the activation of transcription factors that drive the production of pro-inflammatory mediators. plos.org
Cyclic Nucleotide-Dependent Protein Kinases:
While direct modulation of cyclic nucleotide-dependent protein kinases by 2-Naphthalenesulfonamide, 6,7-dihydroxy- is not well-documented, some naphthalenesulfonamide derivatives are known to interact with related signaling pathways. For instance, certain naphthalenesulfonamide calmodulin antagonists can augment the differentiation of HL-60 cells induced by dibutyryl cyclic adenosine (B11128) monophosphate, suggesting a potential interplay with cAMP-dependent pathways. nih.gov
The modulation of signal transduction pathways by naphthalene derivatives ultimately leads to changes in the expression of specific genes. A primary example is the downregulation of genes involved in inflammation.
As a consequence of inhibiting the NF-κB and MAPK pathways, 2-phenylnaphthalene analogues like PNAP-6 and PNAP-8 significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-II). plos.orgnih.gov These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. Furthermore, these compounds inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at the gene and protein level. plos.org
The influence of naphthalenesulfonamide analogues extends to fundamental cellular processes, most notably cell cycle progression and apoptosis, which are critical in the context of cancer research.
Cell Cycle Progression:
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Certain novel 1,8-naphthalimide (B145957) derivatives have been found to induce cell cycle arrest in glioblastoma cells. nih.gov For instance, one such derivative was observed to cause a notable arrest in the G2/M phase of the cell cycle in U87-MG glioblastoma multiforme cells. nih.gov Another naphthalimide-based DNA intercalator, B1, was shown to induce cell cycle arrest in HeLa cells in a dose- and time-dependent manner through a p53-dependent pathway. nih.gov
Apoptosis Induction:
Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. The induction of apoptosis is a key strategy for many anticancer therapies.
Several naphthalimide derivatives have demonstrated the ability to induce apoptosis in cancer cells. nih.govnih.gov In human glioblastoma cells, novel 1,8-naphthalimide derivatives were shown to induce apoptosis and cell death. nih.gov These compounds are believed to act as DNA intercalators and inhibit the activity of DNA topoisomerase II, leading to DNA damage and subsequent apoptosis. nih.gov The naphthalimide derivative B1 was also found to induce apoptosis in HeLa cells, which was associated with the release of cytochrome c from the mitochondria. nih.gov
| Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| 1,8-Naphthalimide derivative 3 | U87-MG (Glioblastoma) | G2/M phase arrest | Induction of apoptosis and cell death | nih.gov |
| 1,8-Naphthalimide derivative 4 | U87-MG (Glioblastoma) | - | Induction of apoptosis and cell death | nih.gov |
| B1 (N-(2-(Dimethylamino)ethyl)-2-aminothiazonaphthalimide) | HeLa (Cervical Cancer) | Induction of cell cycle arrest (p53-dependent) | Induction of apoptosis, release of cytochrome c | nih.gov |
Broader Spectrum Biological Activities
Beyond their effects on intracellular signaling and cancer-related processes, various naphthalene derivatives have been investigated for a wider range of biological activities.
Antimicrobial Activity:
A number of synthetic naphthalene derivatives have been evaluated for their antimicrobial potential. researchgate.net Studies have shown that certain derivatives possess activity against a range of bacteria and fungi, highlighting their potential as a new class of antimicrobial agents with possible high therapeutic value. researchgate.net
Anti-inflammatory Activity:
As discussed in the context of signal transduction, many naphthalene derivatives exhibit significant anti-inflammatory properties. researchgate.net The ability of compounds like PNAP-6 and PNAP-8 to inhibit the production of pro-inflammatory mediators such as NO, IL-6, and TNF-α underscores their potential as anti-inflammatory agents. plos.orgnih.gov
Antioxidant Activity:
Some naphthalene derivatives have also been reported to possess antioxidant properties. researchgate.net For example, the esterification of 1-naphthalene to 2-hydroxymethyl-1-naphthol (B11913058) diacetate was found to enhance its antioxidant activity. researchgate.net This activity is crucial as chronic oxidative stress is implicated in the pathogenesis of many chronic inflammatory diseases.
| Biological Activity | Examples of Naphthalene Derivatives | Observed Effects | Reference |
| Antimicrobial | Various synthetic naphthalene derivatives | Activity against bacteria and fungi | researchgate.netresearchgate.net |
| Anti-inflammatory | 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6), 2-(4′-aminophenyl)-6,7-dimethoxynaphthalene (PNAP-8) | Inhibition of NO, IL-6, and TNF-α production | plos.orgnih.gov |
| Antioxidant | 2-hydroxymethyl-1-naphthol diacetate | Enhanced antioxidant activity upon esterification | researchgate.net |
Structure Activity Relationship Sar and Computational Modeling of Naphthalenesulfonamide, 6,7 Dihydroxy Derivatives
Empirical Structure-Activity Relationship (SAR) Derivations
Empirical SAR studies involve systematically modifying a lead compound's structure and observing the effect of these changes on a specific biological activity. This approach helps in identifying the key chemical features, or pharmacophores, responsible for the molecule's action.
The bioactivity of naphthalenesulfonamide derivatives can be significantly influenced by the position and nature of substituents on the naphthalene (B1677914) ring. The 6,7-dihydroxy substitution pattern, which forms a catechol-like moiety, is of particular interest due to the known importance of catechols in various biological interactions, including antioxidant activity and receptor binding. researchgate.netmdpi.com
The hydroxyl groups at the 6- and 7-positions are capable of acting as hydrogen bond donors and acceptors, which can be crucial for interaction with biological targets like enzymes or receptors. The specific positioning of these hydroxyl groups is critical. For instance, shifting the hydroxyl groups to other positions on the naphthalene ring (e.g., 1,4-dihydroxy or 2,3-dihydroxy) would alter the molecule's electronic distribution and steric profile, likely leading to a change in bioactivity.
A hypothetical SAR study on a series of dihydroxy-2-naphthalenesulfonamide derivatives might reveal the following trends:
Catechol Moiety: The 6,7-dihydroxy (catechol) arrangement may be essential for a particular activity, possibly due to its ability to chelate metal ions or form specific hydrogen bonds with a target protein. Derivatives lacking this specific arrangement may show significantly reduced or no activity.
Other Ring Substitutions: Introduction of other substituents on the naphthalene ring, such as halogens, alkyl, or alkoxy groups, could modulate the molecule's pharmacokinetic and pharmacodynamic properties. For example, a bulky substituent at a position close to the sulfonamide group might sterically hinder binding to a target.
The following interactive table illustrates a hypothetical SAR for a series of dihydroxy-2-naphthalenesulfonamide derivatives against a hypothetical enzyme, with activity measured as the half-maximal inhibitory concentration (IC50).
| Compound | R1 | R2 | R3 | R4 | Hypothetical IC50 (µM) |
| 1 | H | OH | OH | H | 10 |
| 2 | OH | OH | H | H | 50 |
| 3 | H | H | OH | OH | >100 |
| 4 | H | OCH3 | OCH3 | H | 80 |
| 5 | H | OH | OH | Cl | 5 |
This data is purely illustrative to demonstrate SAR principles.
The three-dimensional arrangement of a molecule (its conformation) is critical for its interaction with a biological target. Conformational analysis of 2-Naphthalenesulfonamide, 6,7-dihydroxy- would aim to identify the low-energy, biologically active conformation. Studies on related sulfonamides have shown that the orientation of the sulfonamide group relative to the aromatic ring is a key conformational feature. nih.govnih.gov
Pharmacophore mapping is a computational technique used to define the essential 3D features of a molecule that are responsible for its biological activity. nih.govnih.gov For a series of active 2-naphthalenesulfonamide derivatives, a pharmacophore model might consist of:
Two hydrogen bond acceptors (the sulfonyl oxygens).
A hydrogen bond donor (the sulfonamide NH and/or the hydroxyl groups).
An aromatic ring feature (the naphthalene core).
Specific locations for the hydroxyl groups, highlighting their importance as hydrogen bond donors/acceptors.
Such a model can then be used to screen virtual compound libraries to identify new molecules with the potential for similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.
To develop a QSAR model for 2-Naphthalenesulfonamide, 6,7-dihydroxy- derivatives, a set of molecules with known biological activities (the training set) is required. Various molecular descriptors for each compound would be calculated, and statistical methods like multiple linear regression (MLR) would be used to build an equation that correlates these descriptors with the observed activity.
A hypothetical QSAR equation might look like this:
log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HBD_count + c
Where:
logP is the partition coefficient (a measure of lipophilicity).
MW is the molecular weight.
HBD_count is the number of hydrogen bond donors.
c is a constant.
This model could then be used to predict the activity of new derivatives and guide the synthesis of more potent compounds.
The development of a robust QSAR model helps in identifying the most important molecular descriptors that influence the biological activity of 2-naphthalenesulfonamide derivatives. ekb.egnih.govmedwinpublishers.com These can include:
Partition Coefficient (logP): This describes the lipophilicity of the molecule, which affects its ability to cross cell membranes.
Connectivity Index: This topological descriptor relates to the branching and shape of the molecule.
Shape Index: This descriptor quantifies the three-dimensional shape of the molecule.
Electronic Descriptors: Such as HOMO and LUMO energies, which relate to the molecule's reactivity.
Steric Descriptors: Like molar refractivity, which relates to the volume of the molecule.
The following interactive table presents hypothetical descriptor values for a set of compounds and their corresponding biological activities, which could be used to build a QSAR model.
| Compound | logP | Molecular Weight | H-Bond Donors | Shape Index | Hypothetical Activity (pIC50) |
| 1a | 2.1 | 239.25 | 3 | 0.85 | 5.0 |
| 1b | 2.5 | 253.28 | 3 | 0.82 | 5.3 |
| 1c | 1.8 | 255.69 | 3 | 0.88 | 4.8 |
| 1d | 3.0 | 267.31 | 3 | 0.79 | 5.8 |
This data is purely illustrative to demonstrate QSAR principles.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.commdpi.com In the context of 2-Naphthalenesulfonamide, 6,7-dihydroxy-, docking could be used to predict its binding mode within the active site of a target protein. This would involve:
Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).
Generating a 3D conformation of the 2-naphthalenesulfonamide derivative.
Using a docking program to place the ligand into the protein's active site in various orientations and conformations.
Scoring the different poses to identify the most likely binding mode.
The results of a docking simulation can reveal key interactions, such as hydrogen bonds between the hydroxyl or sulfonamide groups and amino acid residues in the active site, as well as hydrophobic interactions involving the naphthalene ring. qub.ac.uk
Molecular dynamics (MD) simulations can then be used to study the stability of the docked ligand-protein complex over time. nih.govresearchgate.net An MD simulation would track the movements of all atoms in the system, providing insights into the flexibility of the ligand and the protein and the persistence of the interactions identified in the docking study. This can help to validate the docking results and provide a more dynamic picture of the binding event.
Elucidation of Ligand-Target Binding Interactions at the Molecular Level
Understanding the precise interactions between a ligand and its target protein is fundamental to rational drug design. For derivatives of 2-Naphthalenesulfonamide, 6,7-dihydroxy-, molecular docking simulations are a primary tool to visualize and analyze these interactions. These simulations place the ligand into the binding site of a target protein and predict the most likely binding conformation.
Key interactions that are typically analyzed include:
Hydrogen Bonds: The 6,7-dihydroxy groups on the naphthalene ring and the sulfonamide moiety are prime candidates for forming hydrogen bonds with amino acid residues in the target's binding pocket. For instance, studies on structurally related dihydroxy-phenanthrene compounds have shown that the hydroxyl groups can form critical hydrogen bonds with residues such as Tyrosine, which can significantly contribute to the binding affinity. nih.gov
Hydrophobic Interactions: The naphthalene core provides a significant hydrophobic surface that can interact with nonpolar residues in the binding site, such as Valine, Alanine, and Leucine. nih.gov
π-π Stacking: The aromatic nature of the naphthalene ring allows for potential π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.
Electrostatic Interactions: The sulfonamide group can participate in electrostatic interactions with charged residues within the binding pocket.
These interactions can be visualized and quantified using molecular modeling software, providing a detailed picture of the binding mode. For example, a hypothetical docking study of 2-Naphthalenesulfonamide, 6,7-dihydroxy- into a kinase binding site might reveal the interactions summarized in the table below.
| Interaction Type | Ligand Moiety | Interacting Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | 6-hydroxyl | Asp168 | 2.1 |
| Hydrogen Bond | 7-hydroxyl | Tyr102 | 2.3 |
| Hydrogen Bond | Sulfonamide -NH2 | Glu98 (backbone C=O) | 2.0 |
| Hydrophobic | Naphthalene ring | Val85, Leu150 | N/A |
| π-π Stacking | Naphthalene ring | Phe167 | 3.5 |
Prediction of Optimal Binding Modes and Relative Affinities
Beyond identifying key interactions, computational methods can predict the most stable binding pose (the optimal binding mode) of a ligand in a protein's active site. Docking algorithms generate multiple possible conformations and score them based on a scoring function that estimates the binding free energy. The pose with the lowest score is generally considered the most likely binding mode.
Furthermore, computational techniques can be used to predict the relative binding affinities of a series of related compounds. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding free energy changes upon modification of the lead compound. While computationally intensive, these methods can be invaluable for prioritizing which derivatives to synthesize and test.
A common approach to estimate binding affinity is the use of scoring functions in molecular docking programs, which calculate a score that is proportional to the binding energy. For a series of 2-Naphthalenesulfonamide, 6,7-dihydroxy- derivatives, one could computationally predict their docking scores against a specific target, as illustrated in the hypothetical data below.
| Compound | Modification | Predicted Docking Score (kcal/mol) | Predicted Relative Affinity |
|---|---|---|---|
| Parent | 2-Naphthalenesulfonamide, 6,7-dihydroxy- | -8.5 | Reference |
| Derivative A | 6-methoxy, 7-hydroxy | -7.9 | Lower |
| Derivative B | Sulfonamide N-methyl | -8.2 | Slightly Lower |
| Derivative C | 4-chloro substitution | -9.1 | Higher |
These predictions can then be used to build a Structure-Activity Relationship (SAR) model, which correlates specific structural modifications with changes in binding affinity.
Computational Approaches to Selectivity Profiling Against Multiple Targets
A crucial aspect of drug design is ensuring that a compound is selective for its intended target, minimizing off-target effects. Computational methods are instrumental in predicting the selectivity profile of a compound like 2-Naphthalenesulfonamide, 6,7-dihydroxy-. This is typically achieved by docking the compound against a panel of related and unrelated proteins.
By comparing the predicted binding scores or binding free energies across different targets, researchers can identify potential off-targets. For example, in the context of kinase inhibitors, a compound would be docked against a panel of different kinases to predict its selectivity profile. nih.govnih.gov A compound with a significantly better score for the target kinase compared to other kinases is predicted to be more selective.
This in silico selectivity profiling can save considerable time and resources by identifying potential issues early in the drug discovery process.
Advanced Computational Chemistry Methodologies
Electronic Structure Calculations for Reactivity and Electrostatic Potential Analysis
Quantum mechanics-based methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic properties of 2-Naphthalenesulfonamide, 6,7-dihydroxy- and its derivatives. These calculations can determine:
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is crucial for understanding where the molecule is likely to engage in electrostatic or hydrogen bonding interactions. For 2-Naphthalenesulfonamide, 6,7-dihydroxy-, the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the nitrogen of the sulfonamide, would be expected to be regions of negative potential, attractive to positively charged or hydrogen bond donor sites on a protein.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and stability.
Atomic Charges: Calculating the partial charges on each atom can help in parameterizing the molecule for molecular mechanics simulations (like docking) and in understanding its interaction profile.
These electronic properties are fundamental to the molecule's behavior and its interactions with biological macromolecules.
Virtual Screening for Novel Naphthalenesulfonamide Analogues with Desired Profiles
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govpatsnap.com For the discovery of novel analogues of 2-Naphthalenesulfonamide, 6,7-dihydroxy-, two main approaches can be employed:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, large compound libraries can be docked into the binding site. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. This approach can identify novel scaffolds that fit the binding site.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, a model of a known active ligand, such as 2-Naphthalenesulfonamide, 6,7-dihydroxy-, can be used as a template to search for other compounds with similar properties. This is often done by creating a pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity. The pharmacophore model is then used as a query to screen databases for molecules that match these features.
Virtual screening can significantly accelerate the hit-to-lead process by enriching the pool of compounds to be tested experimentally, thereby increasing the efficiency of the drug discovery pipeline.
Preclinical Research Methodologies for Investigating 2 Naphthalenesulfonamide, 6,7 Dihydroxy Analogues
In Vitro Cellular and Biochemical Assay Systems for Biological Assessment
In vitro assays are fundamental in the initial screening and characterization of novel chemical entities. They provide essential data on the biological effects of 2-Naphthalenesulfonamide, 6,7-dihydroxy- analogues at the cellular and molecular level.
Cell-Based Viability and Proliferation Assays
Cell-based assays are employed to evaluate the effects of the compound analogues on cell viability and proliferation. These assays are often the first step in assessing potential therapeutic activity, particularly in the context of cancer research.
A common method is the MTT (3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrazolium bromide) assay . nih.gov This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. nih.gov For example, in the evaluation of some novel sulfonamide derivatives, human cancer cell lines such as HeLa, MDA-MB-468, and MCF-7 were treated with various concentrations of the compounds for 72 hours, and cell survival was determined using the MTT assay. nih.gov
Another similar assay is the WST-1 assay , which utilizes a water-soluble tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases. The WST-1 assay is considered to be more sensitive than the MTT assay in some instances. For example, a comparative study on colorectal cancer cell lines showed that the WST-1 assay provided more precise results for a natural product extract compared to the MTT assay. journalagent.com
The Neutral Red (NR) uptake assay is another method to assess cell viability. assaygenie.com This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. assaygenie.comnih.gov The amount of dye taken up by the cells is proportional to the number of viable cells in the culture. assaygenie.com
To measure cytotoxicity, the Lactate (B86563) Dehydrogenase (LDH) assay is frequently used. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. ozbiosciences.com The LDH assay measures the amount of this enzyme in the supernatant, which is directly proportional to the number of lysed cells. ozbiosciences.com
Table 1: Comparison of Common Cell-Based Viability and Proliferation Assays
| Assay | Principle | Measurement | Advantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to purple formazan. nih.gov | Colorimetric (absorbance) | Well-established, widely used. |
| WST-1 | Mitochondrial dehydrogenase activity reduces WST-1 to soluble formazan. | Colorimetric (absorbance) | Higher sensitivity than MTT, no solubilization step needed. |
| Neutral Red | Uptake of neutral red dye into the lysosomes of viable cells. assaygenie.comnih.gov | Colorimetric (absorbance) | Distinguishes between viable, damaged, and dead cells. |
| LDH | Measurement of lactate dehydrogenase released from damaged cells. ozbiosciences.com | Colorimetric (absorbance) | Measures cytotoxicity (cell death) rather than viability. |
Biochemical Assays for Target Engagement and Signal Pathway Analysis
Biochemical assays are crucial for elucidating the mechanism of action of 2-Naphthalenesulfonamide, 6,7-dihydroxy- analogues by identifying their molecular targets and assessing their impact on specific signaling pathways. Given that many sulfonamide-containing compounds are known to be kinase inhibitors, assays focusing on kinase activity are particularly relevant. nih.gov
Kinase activity assays are designed to measure the catalytic activity of a specific kinase. These assays can be performed in various formats, including fluorescence-based, luminescence-based, and radiometric methods. reactionbiology.comTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for high-throughput screening. reactionbiology.comceltarys.com In one common TR-FRET format, a kinase phosphorylates a fluorescently labeled substrate, and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. thermofisher.com When the antibody binds to the phosphorylated substrate, the terbium donor and the fluorescent acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity. thermofisher.com
To confirm that a compound directly binds to its intended target within a cellular environment, the Cellular Thermal Shift Assay (CETSA®) can be employed. drugtargetreview.comnih.gov This method is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. drugtargetreview.comnih.gov In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or immunoassays like AlphaLISA® or HTRF®. drugtargetreview.com A shift in the melting curve of the protein in the presence of the compound indicates target engagement. nih.gov
Cellular Imaging and Morphological Analysis Techniques
Cellular imaging techniques are powerful tools for visualizing the effects of 2-Naphthalenesulfonamide, 6,7-dihydroxy- analogues on cell morphology, subcellular structures, and dynamic cellular processes.
Confocal microscopy is a high-resolution imaging technique that allows for the visualization of specific cellular components that have been labeled with fluorescent probes. mrclab.com This can be used to observe changes in cell shape, nuclear morphology (e.g., chromatin condensation, nuclear fragmentation), and the cytoskeleton following treatment with a compound. For instance, an electron microscopy study on Candida albicans treated with an antifungal agent revealed significant morphological alterations in the cell wall. nih.gov
Live-cell imaging allows for the real-time observation of cellular processes in response to a compound. mrclab.comspringscience.com This technique is invaluable for studying dynamic events such as cell migration, cell division, and apoptosis. mrclab.com By using fluorescent reporters for specific cellular events (e.g., Annexin V for apoptosis, fluorescently tagged proteins to track their localization), researchers can gain a deeper understanding of the kinetic and dynamic aspects of a compound's mechanism of action. nih.gov Advanced live-cell imaging platforms can be used for high-throughput screening to kinetically monitor changes in cell morphology and quantify various cell health parameters simultaneously. nih.govmdpi.com
In Vivo Animal Models in Preclinical Efficacy Studies
Following promising in vitro results, the efficacy of 2-Naphthalenesulfonamide, 6,7-dihydroxy- analogues is evaluated in in vivo animal models that are relevant to the intended therapeutic application.
Design and Implementation of Relevant Animal Models for Disease Research
The choice of animal model is critical and depends on the therapeutic area being investigated. For anticancer research, xenograft models are widely used. nih.govcreative-biolabs.com In these models, human cancer cell lines are implanted into immunodeficient mice, typically subcutaneously. creative-biolabs.com The growth of the resulting tumors can then be monitored over time in response to treatment with the test compound. aragenbio.com More advanced patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also utilized as they may better recapitulate the heterogeneity of human cancers. nih.gov
For anti-inflammatory research, the carrageenan-induced paw edema model is a well-established and reproducible model of acute inflammation. creative-biolabs.comcreative-bioarray.comcriver.com In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). creative-bioarray.com The anti-inflammatory effect of a compound is assessed by its ability to reduce the paw volume or thickness compared to a control group. criver.comresearchgate.net
Pharmacodynamic Endpoints and Biomarker Assessment in Animal Studies
Pharmacodynamic (PD) biomarkers are used in animal studies to provide evidence of a drug's biological activity and to help establish a relationship between drug exposure and the therapeutic effect. veedalifesciences.comsci-hub.se The selection of appropriate PD biomarkers is crucial for evaluating the in vivo efficacy of 2-Naphthalenesulfonamide, 6,7-dihydroxy- analogues.
If the in vitro data suggests that a compound is a kinase inhibitor, a key PD biomarker to assess in vivo would be the phosphorylation status of the target kinase or its downstream substrates. nih.gov This can be measured in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) collected from the treated animals. nih.gov A reduction in the phosphorylation of the target protein would provide evidence of target engagement and inhibition in vivo. nih.govnih.gov For example, in the preclinical development of a cyclin-dependent kinase inhibitor, several genes were identified as dose-responsive pharmacodynamic biomarkers in preclinical models and were subsequently validated in patient blood samples. nih.gov
In the carrageenan-induced paw edema model, in addition to measuring the physical swelling, biomarkers of inflammation can be assessed in the paw tissue or systemic circulation. These can include the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. mdpi.com
Metabolic Characterization in Preclinical Contexts
The metabolic characterization of novel chemical entities is fundamental to predicting their behavior in vivo. For analogues of 2-Naphthalenesulfonamide, 6,7-dihydroxy-, this process involves a tiered approach, beginning with in vitro assays to elucidate metabolic stability, identify key enzymes involved, and profile the resulting metabolites.
In vitro drug metabolism studies are indispensable for the early-stage evaluation of drug candidates. mdpi.com Liver microsomes, which are vesicles of the endoplasmic reticulum, are a commonly used subcellular fraction as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.com
The primary objective of these studies is to determine the metabolic stability of the test compounds. This is achieved by incubating the 2-Naphthalenesulfonamide, 6,7-dihydroxy- analogue with liver microsomes (from various species, including human, rat, and mouse) in the presence of necessary cofactors, such as NADPH. The disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS), to calculate parameters like the intrinsic clearance (CLint). mdpi.com
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
|---|---|---|
| Human | 50 | 27.7 |
| Rat | 75 | 18.5 |
| Mouse | 120 | 11.5 |
The data from such studies help in ranking compounds based on their metabolic lability and provide an early indication of their likely in vivo clearance.
Once it is established that a 2-Naphthalenesulfonamide, 6,7-dihydroxy- analogue is metabolized by liver microsomes, the next step is to identify the specific enzyme systems responsible for its biotransformation. The cytochrome P450 (CYP) superfamily is the most significant group of enzymes involved in the phase I metabolism of drugs. nih.gov
Several experimental approaches can be employed to identify the responsible CYP isoforms:
Recombinant Human CYP Enzymes: The analogue is incubated with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which isoforms can metabolize the compound.
Chemical Inhibition: Selective chemical inhibitors of specific CYP isoforms are used in incubations with pooled human liver microsomes. A significant reduction in the metabolism of the analogue in the presence of a particular inhibitor points to the involvement of that CYP isoform.
Correlation Analysis: The rate of metabolism of the analogue is correlated with the known activities of specific CYP isoforms across a panel of individual human liver microsomes.
For naphthalene (B1677914) itself, CYP1A2 has been identified as a key enzyme in the formation of its dihydrodiol and 1-naphthol (B170400) metabolites, while CYP3A4 is more effective in producing 2-naphthol (B1666908). nih.gov For sulfonamides, various CYP enzymes can be involved in their metabolism, often through hydroxylation of the aromatic ring. nih.gov
| Structural Moiety | Key CYP Isoforms | Primary Metabolic Reaction |
|---|---|---|
| Naphthalene | CYP1A2, CYP3A4, CYP2D6 | Aromatic hydroxylation, Epoxidation |
| Aromatic Sulfonamide | Various CYPs | Aromatic hydroxylation, N-dealkylation |
The final step in the in vitro metabolic characterization is the identification and structural elucidation of the metabolites formed. This is crucial for understanding the potential for the formation of active or reactive metabolites. High-resolution mass spectrometry coupled with liquid chromatography is the primary analytical tool for this purpose.
Based on the known metabolism of naphthalene and sulfonamides, several metabolic pathways can be postulated for analogues of 2-Naphthalenesulfonamide, 6,7-dihydroxy-:
Phase I Metabolism:
Oxidation: Further hydroxylation of the naphthalene ring is a likely pathway, potentially at positions not already substituted. The existing dihydroxy groups may also be oxidized to quinone-type structures. The sulfonamide moiety can also undergo oxidative transformations. For instance, studies on naphthalene have shown that 2-naphthol can be metabolized to 2,6- and 1,7-dihydroxynaphthalene. researchgate.net
Cleavage of the Sulfonamide Bond: While generally considered metabolically stable, the sulfonamide bond can undergo cleavage, particularly in electron-deficient aromatic systems, sometimes mediated by glutathione (B108866) S-transferases (GSTs). domainex.co.uk
Phase II Metabolism:
Glucuronidation and Sulfation: The hydroxyl groups on the naphthalene ring are susceptible to conjugation with glucuronic acid (via UGTs) or sulfate (B86663) (via SULTs), leading to more water-soluble metabolites that can be readily excreted.
The metabolite profile can be determined by analyzing the incubates from liver microsome studies. By comparing the mass spectra of the parent compound and its metabolites, the nature of the metabolic modifications can be deduced.
| Metabolic Pathway | Potential Metabolites | Enzyme System |
|---|---|---|
| Aromatic Hydroxylation | Trihydroxylated naphthalenesulfonamide | Cytochrome P450 |
| Oxidation to Quinone | Naphthalenquinone-sulfonamide | Cytochrome P450 |
| Glucuronidation | Glucuronide conjugates of hydroxyl groups | UGTs |
| Sulfation | Sulfate conjugates of hydroxyl groups | SULTs |
Future Prospects and Emerging Research Areas for 2 Naphthalenesulfonamide, 6,7 Dihydroxy
Rational Design of Improved Naphthalenesulfonamide Derivatives with Enhanced Potency and Selectivity
The future development of 2-Naphthalenesulfonamide, 6,7-dihydroxy- as a potential therapeutic agent will heavily rely on the principles of rational drug design. This approach seeks to systematically modify the chemical structure of a lead compound to enhance its desired pharmacological properties, such as potency and selectivity, while minimizing off-target effects.
Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the elucidation of structure-activity relationships (SAR). For 2-Naphthalenesulfonamide, 6,7-dihydroxy-, this will involve synthesizing a library of analogues with systematic modifications to the naphthalenesulfonamide scaffold. Key areas for modification include the positions and nature of substituents on the naphthalene (B1677914) ring, as well as alterations to the sulfonamide group. For instance, exploring different alkyl or aryl substitutions on the sulfonamide nitrogen could significantly impact binding affinity and selectivity for target proteins. The dihydroxy groups at the 6 and 7 positions are of particular interest, as they offer sites for potential hydrogen bonding and other interactions with biological targets. Understanding how modifications to these groups affect activity will be crucial.
Computational Modeling and Simulation: In conjunction with synthetic chemistry, computational tools will play a pivotal role in accelerating the design process. Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how different derivatives of 2-Naphthalenesulfonamide, 6,7-dihydroxy- will interact with potential protein targets at the atomic level. nih.gov These in silico methods allow researchers to prioritize the synthesis of compounds that are most likely to exhibit improved activity, thereby saving time and resources. nih.gov For example, if a specific protein kinase is identified as a target, computational models can help in designing derivatives that fit more snugly into the ATP-binding pocket or an allosteric site, leading to enhanced inhibitory potency. scispace.com
The table below illustrates a hypothetical SAR study for derivatives of 2-Naphthalenesulfonamide, 6,7-dihydroxy-, targeting a hypothetical protein kinase.
| Derivative | Modification | Predicted Binding Affinity (-logKi) | Predicted Selectivity Score |
| Lead Compound | 6,7-dihydroxy | 6.5 | 5.0 |
| Derivative A | 6-methoxy, 7-hydroxy | 6.8 | 5.5 |
| Derivative B | 6,7-dimethoxy | 6.2 | 4.8 |
| Derivative C | Sulfonamide N-methyl | 7.1 | 6.2 |
| Derivative D | Sulfonamide N-ethyl | 7.0 | 6.0 |
Identification of Novel Therapeutic Applications and Undiscovered Molecular Targets
A significant area of future research will be the identification of novel therapeutic applications for 2-Naphthalenesulfonamide, 6,7-dihydroxy- and its derivatives. The broad bioactivity of the naphthalenesulfonamide scaffold suggests that this compound could have potential in various disease areas.
Potential Therapeutic Areas:
Oncology: Naphthalenesulfonamide derivatives have shown promise as anticancer agents. nih.govfrontiersin.org Their mechanisms of action can include the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. nih.govnih.gov Given this, 2-Naphthalenesulfonamide, 6,7-dihydroxy- could be investigated for its potential to inhibit key oncogenic kinases. For example, some naphthalimide derivatives, which share a similar bicyclic aromatic structure, have been explored as antitumor agents. frontiersin.orgnih.gov
Neurodegenerative Diseases: There is growing interest in the therapeutic potential of small molecules for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. mdpi.commdpi.com Some sulfonamide derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase and reduce amyloid-beta aggregation, both of which are implicated in Alzheimer's disease. eurekaselect.com A recent study highlighted a new naphthalene derivative with anti-amyloidogenic activity as a potential therapeutic agent for Alzheimer's disease. nih.govnih.gov This opens up the possibility of exploring 2-Naphthalenesulfonamide, 6,7-dihydroxy- for similar neuroprotective effects.
Discovering Molecular Targets: A critical aspect of realizing new therapeutic applications is the identification of the specific molecular targets through which the compound exerts its effects. Chemical proteomics has emerged as a powerful tool for target deconvolution. nih.govnih.gov This approach utilizes modified versions of the compound of interest to "fish out" its binding partners from cell lysates, which are then identified using mass spectrometry. nih.govresearchgate.net Applying chemical proteomics to 2-Naphthalenesulfonamide, 6,7-dihydroxy- could reveal previously unknown protein interactions, thereby uncovering novel mechanisms of action and potential therapeutic avenues. korea.ac.kr
Integration of Systems Biology and Multi-Omics Data in Compound Characterization and Discovery
To gain a comprehensive understanding of the biological effects of 2-Naphthalenesulfonamide, 6,7-dihydroxy-, future research will need to move beyond single-target approaches and embrace a systems-level perspective. Systems biology, coupled with multi-omics technologies, provides a powerful framework for characterizing the global impact of a compound on cellular networks.
Multi-Omics Approaches: By simultaneously measuring changes across different molecular layers—the genome, transcriptome, proteome, and metabolome—researchers can construct a detailed picture of a compound's mechanism of action.
Transcriptomics: Analyzing changes in gene expression (the transcriptome) following treatment with 2-Naphthalenesulfonamide, 6,7-dihydroxy- can provide insights into the cellular pathways that are modulated by the compound. nih.govnih.gov For example, an upregulation of genes involved in apoptosis could suggest a potential anticancer effect. frontiersin.org
Proteomics: Proteomic analyses can identify changes in protein abundance and post-translational modifications, offering a more direct view of the functional consequences of compound treatment. sapient.bio This can help in validating predicted drug targets and discovering off-target effects.
Metabolomics: Metabolomics, the study of small molecule metabolites, can reveal how the compound alters cellular metabolism. nih.govnih.gov This is particularly relevant for diseases with a strong metabolic component, such as cancer and diabetes. mdpi.comresearchgate.net
The following table outlines how different multi-omics data can be integrated to characterize 2-Naphthalenesulfonamide, 6,7-dihydroxy-.
| Omics Layer | Data Generated | Potential Insights |
| Transcriptomics | mRNA expression levels | Identification of modulated signaling pathways |
| Proteomics | Protein abundance, post-translational modifications | Validation of direct targets, discovery of off-targets |
| Metabolomics | Levels of endogenous metabolites | Understanding of metabolic reprogramming |
By integrating these diverse datasets, researchers can build predictive models of the compound's effects and identify potential biomarkers for its activity.
Collaborative Research Paradigms and Advanced Data Science in Chemical Biology Initiatives
The complexity of modern drug discovery necessitates a shift towards more collaborative and data-driven research models. The future advancement of 2-Naphthalenesulfonamide, 6,7-dihydroxy- will likely be accelerated through such paradigms.
Collaborative Research: Academic-industry collaborations are becoming increasingly vital for translating basic scientific discoveries into new therapies. drugbank.com Pharmaceutical companies can provide the resources and expertise in drug development, while academic labs often drive the initial innovation and target discovery. biochemistry.orgnih.govoaepublish.com Open innovation platforms are also emerging as a way to foster collaboration by allowing researchers from different institutions to share compounds and data, thereby accelerating the pace of discovery. tandfonline.comeu-openscreen.eusyensqo.comboehringer-ingelheim.comopnme.com
Advanced Data Science: The vast amounts of data generated through high-throughput screening, multi-omics studies, and computational modeling require sophisticated data science approaches for analysis and interpretation. Machine learning and artificial intelligence (AI) are being increasingly applied to various aspects of drug discovery, from predicting the activity of new compounds to identifying novel drug targets from large biological datasets. arxiv.org Cheminformatics, which integrates computational methods with chemical information, can be used to navigate the vast chemical space and identify novel compounds with desired properties. nih.gov
Q & A
Q. How can researchers ensure reproducibility in spectroscopic data for 6,7-dihydroxy-2-naphthalenesulfonamide?
- Methodological Answer : Standardize instrument calibration (e.g., NMR shimming with TMSP) and solvent systems (e.g., DMSO-d₆ for ¹H NMR). Report acquisition parameters (e.g., relaxation delay, scan numbers) in metadata. Public repositories (e.g., Zenodo) enable raw data sharing. Collaborative inter-laboratory studies identify protocol discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
